

LCB 03-0110 brain penetration and pharmacokinetic profile

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Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

Cat. No.: B1150110

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LCB 03-0110 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the brain penetration and pharmacokinetic profile of LCB 03-0110.

Frequently Asked Questions (FAQs)

Q1: What is LCB 03-0110 and what is its primary mechanism of action?

LCB 03-0110 is a multi-kinase inhibitor.^{[1][2][3]} It acts as an inhibitor of several tyrosine kinases, including Discoidin Domain Receptor 1 (DDR1) and 2 (DDR2), c-Src, Janus kinase (JAK), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).^{[1][4]} Its mechanism involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity.^[1] This inhibition affects downstream signaling pathways such as the JAK/STAT3 and MAPK/ERK/P38 pathways.^{[1][5]}

Q2: What is the brain penetration capability of LCB 03-0110?

LCB 03-0110 demonstrates the ability to cross the blood-brain barrier. Studies have shown a plasma-to-brain ratio of 12%.^{[2][3]} However, it's important to note that brain penetration does not appear to increase linearly with dosage, suggesting the involvement of efflux mechanisms at higher concentrations.^[6]

Q3: What are the known therapeutic applications of LCB 03-0110?

LCB 03-0110 has been investigated for several therapeutic applications, including:

- **Neurodegenerative Diseases:** Due to its ability to inhibit DDR1, it has been shown to reduce neurotoxic proteins like amyloid- β , hyperphosphorylated tau, and α -synuclein in the central nervous system.[4][6]
- **Dry Eye Disease (DED):** It exhibits anti-inflammatory effects by suppressing the phosphorylation of p38 and ERK, and reducing the expression of inflammatory cytokines like IL-6 and IL-8.[5][7]
- **Scar Formation:** It can suppress scar formation by inhibiting the activation of fibroblasts and macrophages.[8][9]
- **Cancer:** By inhibiting VEGFR-2 and JAK/STAT3 signaling, it has potent anti-angiogenic properties.[1]

Troubleshooting and Experimental Guides

Issue: Inconsistent results in brain tissue concentration of LCB 03-0110.

Possible Cause: Efflux mechanisms at the blood-brain barrier may be saturated at higher doses, leading to a non-linear relationship between the administered dose and brain concentration.

Recommendation: It is crucial to perform dose-ranging studies to determine the optimal concentration for brain penetration. A study has shown that brain penetration increases from 29.4% to 50.7% when the dose is increased from 1.25 mg/kg to 2.5 mg/kg, but drops to 12.4% at a 5 mg/kg dose.[6] Therefore, using doses within the optimal range (e.g., 1.25 - 2.5 mg/kg in mice) is recommended for achieving consistent CNS concentrations.[3][6]

Issue: Variability in in vitro kinase assay results.

Possible Cause: The inhibitory activity of LCB 03-0110 can be dependent on the activation state of the target kinase.

Recommendation: Ensure that the kinase being assayed is in the appropriate activation state. For example, LCB 03-0110 is significantly more potent at inhibiting the active form of DDR2 (IC₅₀ = 6 nM) compared to the non-activated form (IC₅₀ = 145 nM).[\[4\]](#)

Quantitative Data

Table 1: Brain Penetration and Plasma:Brain Ratio of LCB 03-0110 and other Kinase Inhibitors

Compound	Plasma:Brain Ratio (%)
LCB 03-0110	12% [2] [3]
Nilotinib	1% [2] [3]
Bosutinib	5% [2] [3]
Radotinib	5% [2] [3]
Bafetinib	12% [2] [3]

Table 2: In Vitro Inhibitory Activity (IC₅₀) of LCB 03-0110

Target Kinase	IC ₅₀ Value	Cell Line/Condition
c-Src	1.3 nM [10]	N/A
DDR2 (active form)	6 nM [4]	Kinase Assay
DDR2 (non-activated form)	145 nM [4]	Kinase Assay
DDR1 (autophosphorylation)	164 nM [4]	HEK293-DDR1b cells
DDR2 (autophosphorylation)	171 nM [4]	HEK293-DDR2 cells

Experimental Protocols

Protocol 1: In Vivo Assessment of Brain Penetration in Mice

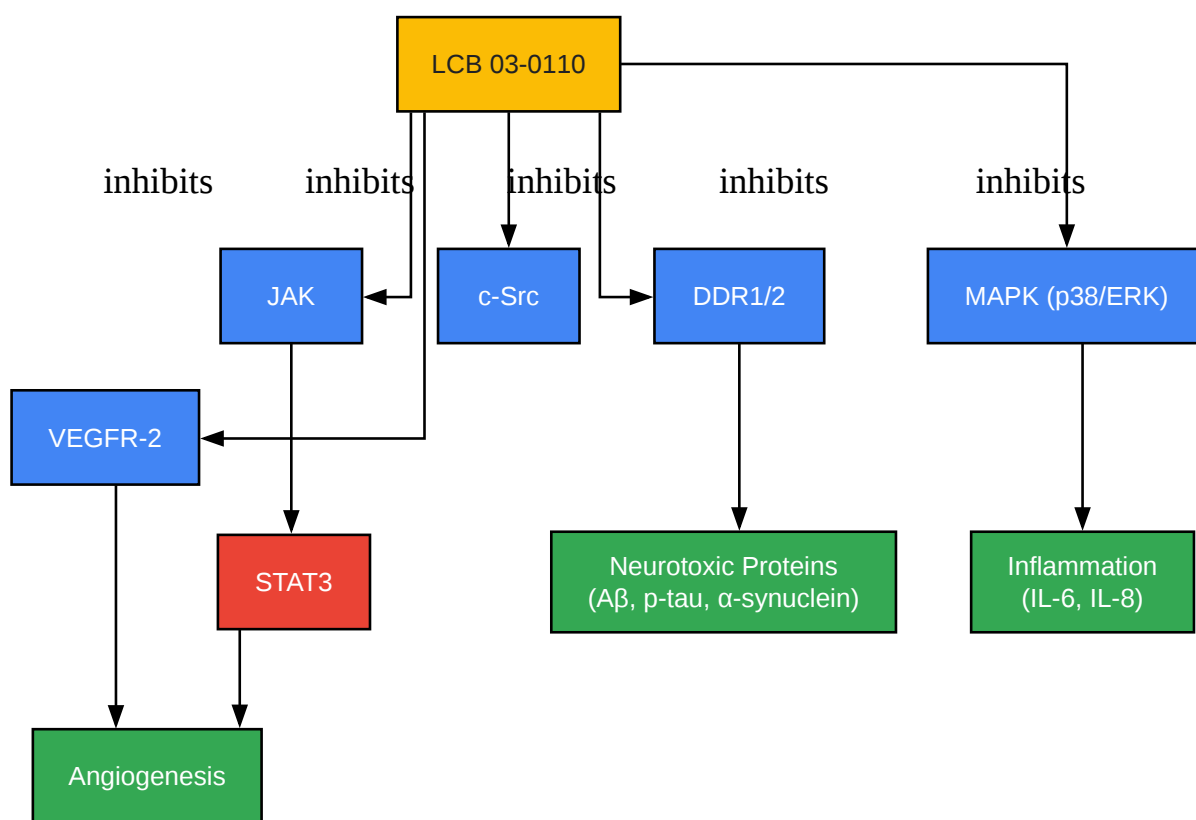
- Animal Model: C57BL/6J mice are a suitable model.[\[3\]](#)

- **Drug Administration:** Administer LCB 03-0110 via intraperitoneal (I.P.) injection. Doses of 1.25 mg/kg and 2.5 mg/kg have been shown to achieve CNS concentrations sufficient to inhibit target kinases.[3][6]
- **Sample Collection:** Collect blood and brain tissue at various time points post-injection.
- **Analysis:** Determine the concentration of LCB 03-0110 in plasma and brain homogenates using appropriate analytical methods (e.g., LC-MS/MS) to calculate the plasma:brain ratio.

Protocol 2: In Vitro Kinase Inhibition Assay

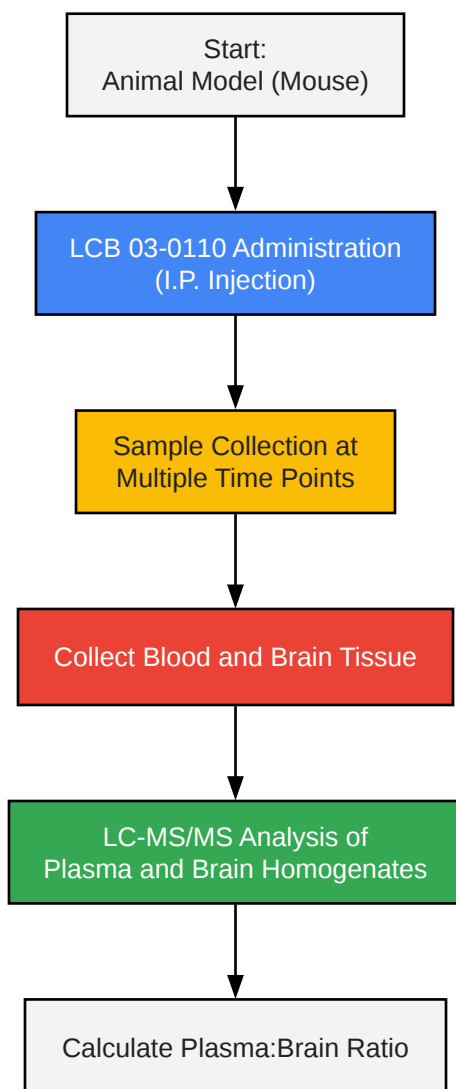
- **Cell Lines:** B35 rat neuroblastoma cells can be used to assess the inhibition of DDR1 and DDR2 phosphorylation.[6][11] For anti-inflammatory effects, Human Corneal Epithelial (HCE-2) cells are appropriate.[5]
- **Stimulation:** For DDR phosphorylation, stimulate B35 cells with type-4 collagen for 2 hours. [6][11] For inflammatory response, stimulate HCE-2 cells with lipopolysaccharide (LPS) or poly(I:C).[5]
- **Treatment:** Treat the stimulated cells with varying concentrations of LCB 03-0110 (e.g., 10 μ M to 100 μ M for DDR inhibition, and 3 μ M to 9 μ M for anti-inflammatory effects) for a specified duration (e.g., 5 hours for DDR inhibition).[5][6]
- **Analysis:** Analyze the phosphorylation status of target proteins (e.g., pDDR1, pDDR2, p-ERK, p-P38) using Western Blot.[5][6] Quantify the expression levels of cytokines (e.g., IL-6, IL-8) using ELISA.[5]

Visualizations



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Caption: LCB 03-0110 inhibits multiple tyrosine kinases and signaling pathways.



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Caption: Workflow for assessing LCB 03-0110 brain penetration in vivo.

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